molecular formula C6H9NOS B1312406 2-Propionyl-2-thiazoline CAS No. 29926-42-9

2-Propionyl-2-thiazoline

Cat. No. B1312406
CAS RN: 29926-42-9
M. Wt: 143.21 g/mol
InChI Key: MFQABLFJUQNPAC-UHFFFAOYSA-N
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Description

2-Propionyl-2-thiazoline is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.207 . It has a roasty, popcorn-like odor and is reportedly present in popcorn . It is used for industrial and scientific research .


Synthesis Analysis

2-Thiazolines, including 2-Propionyl-2-thiazoline, are important building blocks in organic synthesis and have seen increased use in synthesis and catalysis . They are formed in mixtures of cysteine/carbohydrates treated under roasting conditions . New synthetic methodologies for obtaining these heterocycles have been developed, including new schemes for accessing their asymmetric versions .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Propionyl-2-thiazoline is InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 .


Chemical Reactions Analysis

2-Thiazolines are used in a variety of catalytic applications. They contain diverse donor atoms and, when combined with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .


Physical And Chemical Properties Analysis

2-Propionyl-2-thiazoline has a density of 1.23g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC .

Scientific Research Applications

Chemistry and Synthesis of Thiazoles

  • Chemistry of Thiazoles: A review of thiazoles, including 2-Propionyl-2-thiazoline, discusses their chemistry, theoretical methods, experimental measurements, and various applications like fluorescence PNA probes for DNA determination and synthetic fluorophores (Chen & Heal, 2008).

Applications in Organic Synthesis and Catalysis

  • Role in Organic Synthesis: An overview of the chemistry of 2-thiazolines highlights their growing use in organic synthesis, especially in biological fields and asymmetric catalysis (Gaumont, Gulea & Levillain, 2009).

Antimicrobial Applications

  • Antimicrobial Activity: A study on thiazole derivatives of triazoles, including 2-Propionyl-2-thiazoline, demonstrated significant antifungal and antibacterial activities, suggesting potential use in combating drug-resistant pathogens (Turan-Zitouni et al., 2005).

Studies on Structural and Conformational Aspects

  • Conformational Studies: Research on Δ-4-thiazoline-2-thiones provides insights into the steric interactions and conformations of alkyl groups, useful in understanding molecular reactivity (Metzger, 1986).

Synthesis Techniques and Novel Approaches

  • Synthesis Protocols: Various methods for synthesizing thiazoline-2-thiones and their applications in creating potentially bioactive compounds have been explored (Kulakov et al., 2010).

Biochemical and Computational Analysis

  • Biochemical and Computational Studies: Analysis of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines derivatives showed potential as alkaline phosphatase inhibitors, which could be relevant in treating diseases associated with abnormal enzyme levels (Ahmed et al., 2022).

Safety And Hazards

In case of accidental exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if skin contact occurs, rinse with pure water for at least 15 minutes if eye contact occurs, and rinse mouth with water if ingested . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

2-Thiazolines, including 2-Propionyl-2-thiazoline, have seen increased use in synthesis and catalysis . Their synthetic and catalytic value has been highlighted in recent decades, and new synthetic methodologies for obtaining these heterocycles have been developed . This suggests that 2-Propionyl-2-thiazoline may continue to see increased use and development in the future.

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQABLFJUQNPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184038
Record name 2-Propionyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in heptane; insoluble in water, Soluble (in ethanol)
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.230-1.245
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Propionyl-2-thiazoline

CAS RN

29926-42-9
Record name 2-Propionyl-2-thiazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29926-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionyl-2-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propionyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPIONYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Propionyl-2-thiazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Adams, N De Kimpe - Chemical Reviews, 2006 - ACS Publications
… (2-AT) 4, 2-propionyl-2-thiazoline, and 5-acetyl-2,3-dihydro-4H-1,4-thiazine (5-ADHT) 5 were identified. For 2-acetyl-2-thiazoline 4 and 2-propionyl-2-thiazoline an increase in flavor …
Number of citations: 196 pubs.acs.org
C Fuganti, FG Gatti, S Serra - Tetrahedron, 2007 - Elsevier
… Recently, the 2-propionyl-1-pyrroline 1b and 2-propionyl-2-thiazoline 1e have gained interest in the food industry, since have been added to the FEMA-GRAS list of the naturally …
Number of citations: 43 www.sciencedirect.com
T Hofmann, P Schieberle - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
… 3-diethyl-5-methylpyrazine and 2-propionyl-2thiazoline increased so much that they became … 5-Methyl-2-furfurylthiol, 2-acetyl-2thiazoline and 2-propionyl-2-thiazoline, 5-methyl-2-formyl …
Number of citations: 55 link.springer.com
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1997 - ACS Publications
… Among the flavor compounds identified, 2-propionyl-2-thiazoline is reported for the first time among the flavors of Maillard model reactions or foods, respectively. The odorant elicited an …
Number of citations: 136 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
… [FL-no: 15.126] and 2-propionyl-2-thiazoline [FL-no: 15.128]. … included in this FGE, 2-propionyl-2-thiazoline [FL-no: 15.128]… [FL-no: 15.010] and 2-propionyl-2-thiazoline [FL-no: 15.128] (…
Number of citations: 0 efsa.onlinelibrary.wiley.com
W Engel, P Schieberle - Journal of agricultural and food chemistry, 2002 - ACS Publications
Fructose was reacted in the presence of either cysteamine (model A) or isothiaproline (model B) in aqueous buffer at 145 C and pH 7.0. Application of an aroma extract dilution analysis …
Number of citations: 20 pubs.acs.org
F Frauendorfer, M Christlbauer, I Chetschik… - Flavour Science, 2014 - Elsevier
The aroma characteristics of aged smoke and its residue have not been characterized. In this study, “ashtray aroma” was analyzed using gas chromatography olfactometry (GC-O) …
Number of citations: 5 www.sciencedirect.com
J Lin, LB Fay, I Blank - Frontiers of Flavour Science. Schieberle, P …, 2000 - researchgate.net
… However, 2-acetyl-I-pyrroline (8) and 2propionyl-2-thiazoline (22) were newly identified in these two model systems. The cereal-meaty odorants 18 and 25 are suggested to be a 2,4,6-…
Number of citations: 3 www.researchgate.net
W Engel, P Schieberle - Journal of agricultural and food chemistry, 2002 - ACS Publications
The chemical structure of a novel, roasty, popcorn-like-smelling aroma compound formed from the reaction of fructose with cysteamine was studied by high-resolution mass …
Number of citations: 10 pubs.acs.org
T Doornbos, HG Peer - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
2‐Acyl‐2‐thiazolines were prepared by condensation of vic‐aminothiols with 2,2‐dialkoxyalkanenitriles and hydrolysis of the resulting 2‐(1,1‐dialkoxyalkyl)‐2‐thiazolines. A similar …
Number of citations: 10 onlinelibrary.wiley.com

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